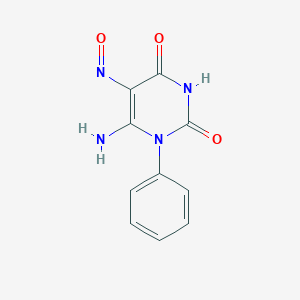
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, also known as 6-ANPPD, is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-ANPPD has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-ANPPD is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.
Starting Materials
Benzaldehyde, Urea, Ethyl acetoacetate, Nitric acid, Ammonia solution, Sodium hydroxide, Hydrochloric acid, Acetic anhydride
Reaction
Benzaldehyde, Urea, Ethyl acetoacetate, Reflux in ethanol, 4-phenyl-3,4-dihydropyrimidine-2(1H)-one.
4-phenyl-3,4-dihydropyrimidine-2(1H)-one, Nitric acid, Acidic conditions, 5-nitro-4-phenylpyrimidine-2(1H)-one.
5-nitro-4-phenylpyrimidine-2(1H)-one, Ammonia solution, Basic conditions, 5-amino-4-phenylpyrimidine-2(1H)-one.
5-amino-4-phenylpyrimidine-2(1H)-one, Sodium nitrite, Acidic conditions, 6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one.
6-amino-5-nitroso-4-phenylpyrimidine-2(1H)-one, Sodium hydroxide, Basic conditions, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione, Acetic anhydride, Acidic conditions, 6-acetamido-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione.
Wirkmechanismus
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is an organic compound with a wide range of applications in scientific research. It is a derivative of the pyrimidine nucleus and is used as a synthetic intermediate in the preparation of various compounds. 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in the synthesis of a variety of organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Biochemische Und Physiologische Effekte
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in a variety of studies to investigate the biochemical and physiological effects of its derivatives. For example, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the growth of cancer cells. In addition, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been used in studies to investigate the effects of its derivatives on the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is readily available from chemical suppliers. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a highly reactive compound and can be used to synthesize a variety of organic compounds. Third, it is a relatively stable compound and is not easily decomposed by heat or light.
However, there are also some limitations to the use of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in laboratory experiments. First, it is a toxic compound and should be handled with care. Second, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is a volatile compound and should be stored in a cool, dry place. Third, it is a highly reactive compound and should not be exposed to strong bases or acids.
Zukünftige Richtungen
There are numerous potential future directions for research involving 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione. These include further investigations into the biochemical and physiological effects of its derivatives and the development of new synthetic methods for the synthesis of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione and its derivatives. In addition, further research is needed to investigate the potential applications of 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione in the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Wissenschaftliche Forschungsanwendungen
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione has been widely used in scientific research, particularly in the field of organic chemistry. It is used as a synthetic intermediate in the preparation of various organic compounds, such as aminopyrimidines, pyrazoles, and nitrosoalkylidene compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyridazines. Furthermore, 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of bioactive compounds, such as anticancer agents, antiviral agents, and antifungal agents.
Eigenschaften
IUPAC Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c11-8-7(13-17)9(15)12-10(16)14(8)6-4-2-1-3-5-6/h1-5H,11H2,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYBOXVWGXKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

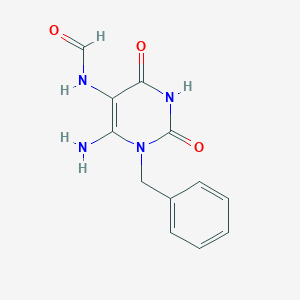
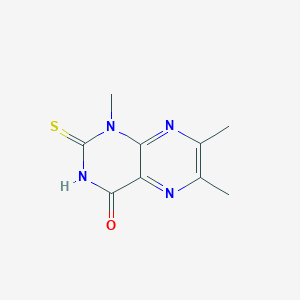
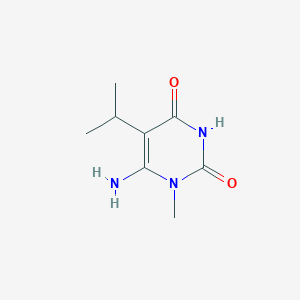
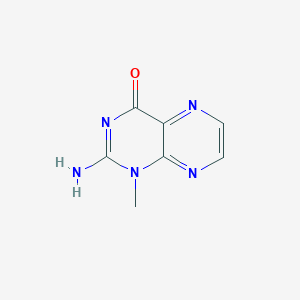
![1-[7-methyl-2-(2-methylpropanoylamino)-4-oxo-8H-pteridin-6-yl]ethyl 2-methylpropanoate](/img/structure/B372048.png)
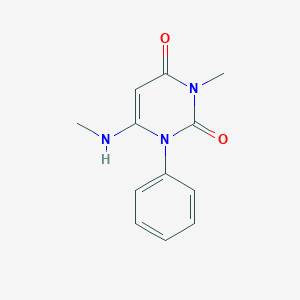
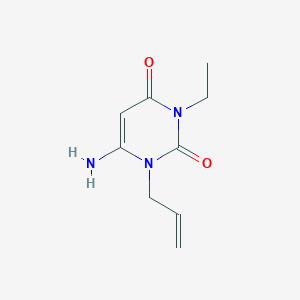
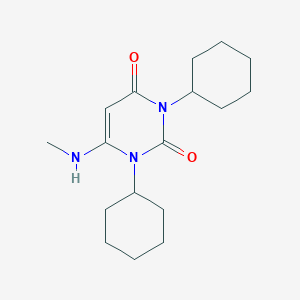
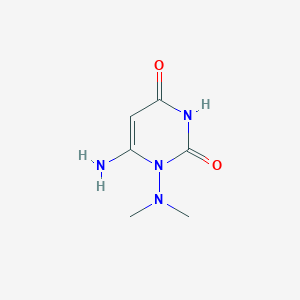
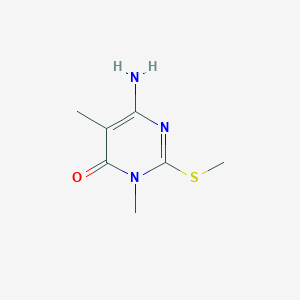
![6-[(2-hydroxyethyl)amino]-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one](/img/structure/B372062.png)
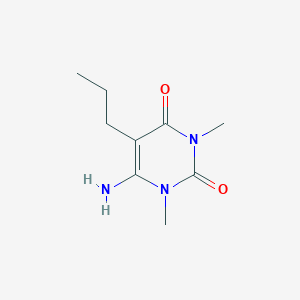
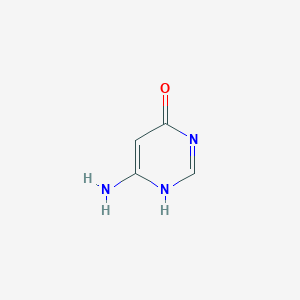
![N-[2-(dimethylamino)-6-methoxypyrimidin-4-yl]acetamide](/img/structure/B372068.png)